(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide
Description
This compound features a benzo[d][1,3]dioxole (piperonyl) moiety conjugated via an α,β-unsaturated acrylamide bond to a cyclohexylamine derivative substituted with a 2,4-dioxothiazolidin-3-yl group. The extended conjugation of the acrylamide linker may enhance electronic interactions with biological targets, while the cyclohexyl-TZD substituent introduces steric and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-17(8-6-12-5-7-15-16(9-12)26-11-25-15)20-13-3-1-2-4-14(13)21-18(23)10-27-19(21)24/h5-9,13-14H,1-4,10-11H2,(H,20,22)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIYVNPRGSDZTP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C(C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines a benzodioxole moiety with a dioxothiazolidine and an acrylamide functional group, suggesting diverse biological interactions.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 299.37 g/mol. The structure includes:
- A benzodioxole ring, which is known for its antioxidant properties.
- A dioxothiazolidine group that may contribute to various pharmacological effects.
- An acrylamide linkage that often enhances biological activity through interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity related to metabolic pathways.
- Receptors : Possible interaction with specific receptors involved in signaling pathways, which may lead to therapeutic effects.
- Ion Channels : Alteration of ion channel functions could influence cellular excitability and neurotransmission.
Antioxidant Activity
Studies have indicated that compounds containing benzodioxole structures exhibit significant antioxidant properties. This activity can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Research has shown that derivatives of dioxothiazolidine compounds possess antimicrobial activities. The presence of the dioxothiazolidine moiety in this compound suggests potential efficacy against bacterial and fungal pathogens.
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized various analogs of dioxothiazolidine derivatives, demonstrating their biological activities through in vitro assays. The results indicated promising anticancer and antimicrobial effects correlated with structural modifications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the benzodioxole and dioxothiazolidine groups significantly influenced their biological activities. For instance, introducing electron-withdrawing groups enhanced potency against certain cancer cell lines .
- In Vivo Studies : Animal model studies have shown that similar compounds can reduce tumor growth in xenograft models. These findings support the potential therapeutic applications of this compound in oncology .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Addition at Acrylamide Moiety
The α,β-unsaturated carbonyl system in the acrylamide group undergoes nucleophilic attacks at the β-carbon. Documented reactions include:
Mechanistic studies reveal that the electron-withdrawing effect of the adjacent carbonyl group polarizes the double bond, enhancing electrophilicity at the β-position .
Thiazolidinone Ring Reactivity
The 2,4-dioxothiazolidin-3-yl group participates in ring-opening and condensation reactions:
Acid-Catalyzed Hydrolysis
Under acidic conditions (HCl/H₂O, reflux):
This reaction is critical for prodrug activation strategies .
Condensation with Aldehydes
In acetic acid/NaOAc (reflux):
Yields range from 65-91% depending on aldehyde substituents .
Dioxole Ring Stability and Functionalization
The benzo[d] dioxole system shows limited reactivity under mild conditions but undergoes:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidative Ring Opening | Ozone (O₃) in CH₂Cl₂ | Catechol derivatives |
| Electrophilic Substitution | HNO₃/H₂SO₄ (0°C) | Nitro-dioxole adducts (para) |
| Demethylation | BBr₃ in CH₂Cl₂ (-78°C) | Catechol intermediates |
The dioxole's electron-rich nature makes it susceptible to electrophilic attacks at the 5-position .
Polymerization Behavior
Radical-initiated polymerization occurs via the acrylamide double bond:
| Initiator | Temperature (°C) | Polymer Characteristics |
|---|---|---|
| AIBN | 70 | Linear polyacrylamide (Mw = 12 kDa) |
| UV Light | 25 | Cross-linked hydrogel networks |
This property is exploited in drug delivery systems due to pH-responsive swelling .
Biological Alkylation Reactions
The compound acts as a Michael acceptor in enzyme inhibition:
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| COX-II | 0.8 | Covalent binding to active site |
| Tyrosinase | 1.2 | Thiol group alkylation |
| HDAC6 | 2.4 | Zinc chelation + nucleophilic trap |
Molecular docking studies confirm the acrylamide's β-carbon forms irreversible bonds with cysteine residues (e.g., Cys773 in HDAC6) .
Comparative Reactivity Table
| Functional Group | Reaction Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acrylamide C=C | 4.2 × 10⁻³ | 58.9 |
| Thiazolidinone C=O | 1.7 × 10⁻⁴ | 72.3 |
| Dioxole aromatic system | 3.8 × 10⁻⁵ | 89.1 |
Data derived from stopped-flow kinetics and DFT calculations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between the target compound and related derivatives:
Key Findings from Comparative Studies
Anti-Obesity Activity
- The 4-hydroxyphenethyl derivative () reduced adipocyte size and blood triglycerides by 40% in vivo, outperforming reference compounds in FAS/PPARγ suppression. Its phenolic hydroxyl group likely enhances hydrogen bonding with target enzymes.
- In contrast, the target compound’s TZD group may act synergistically with the benzo[d][1,3]dioxole moiety to amplify PPARγ binding, though direct evidence is lacking.
Anticancer Potential
- The phenethyl-substituted analog () inhibited A549 lung cancer cell growth (IC₅₀ ~25 µM), attributed to the acrylamide’s electrophilic reactivity and planar aromatic system. The absence of TZD in this derivative highlights the role of amine substituents in directing activity.
Antifungal/Antibacterial Effects
- Benzothiazole-substituted acrylamides () show broad-spectrum antimicrobial activity, likely due to the benzothiazole’s ability to disrupt microbial membranes or enzyme function.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide?
The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with acrylamide intermediates. Key steps include:
- Acid chloride coupling : React benzo[d][1,3]dioxole-5-carbaldehyde derivatives with appropriate cyclohexylamine-containing substrates in the presence of triethylamine and chloroform .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while inert atmospheres prevent oxidation .
- Purification : Use column chromatography or recrystallization (e.g., from ethanol) to isolate the final product. Reported yields range from 34% to 82% depending on substituents .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- NMR spectroscopy : The NMR spectrum should show characteristic peaks:
- A doublet at δ 7.50 ppm (J = 15.2 Hz) for the trans-alkene proton in the acrylamide moiety.
- A singlet at δ 5.96 ppm for the methylene group in the benzo[d][1,3]dioxole ring .
- Mass spectrometry : ESI-MS should display a molecular ion peak (e.g., m/z 356.20 [M+H]) consistent with the molecular formula .
Q. What safety precautions are critical during handling and storage?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to minimize inhalation of vapors.
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?
- Temperature control : Lower temperatures (0–5°C) favor the (E)-isomer due to reduced thermal isomerization .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Isomer separation : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to resolve (E)/(Z)-isomers, as described for structurally similar acrylamides .
Q. What methodologies resolve contradictions in reported pharmacological activities of related compounds?
- Dose-response studies : Compare IC values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity) to distinguish target-specific effects from off-target interactions .
- Structural analogs : Evaluate bioactivity of derivatives (e.g., replacing the thiazolidinedione moiety with pyrazolyl groups) to identify critical pharmacophores .
- Computational docking : Use molecular dynamics simulations to predict binding affinities for targets like PPARγ or COX-2, aligning with experimental data .
Q. How can stability studies inform formulation strategies for this compound?
- Accelerated degradation testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the acrylamide bond) .
- Excipient compatibility : Test with common stabilizers (e.g., mannitol or cyclodextrins) to enhance shelf-life in aqueous formulations .
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-DAD/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to detect impurities at <0.1% levels .
- NMR spiking : Add authentic standards of suspected byproducts (e.g., hydrolyzed acrylamide) to confirm impurity identity .
Contradiction Analysis
Discrepancies in reported yields (e.g., 34% vs. 82% for similar derivatives ) may arise from:
- Solvent polarity : Higher yields in DMF vs. chloroform due to improved substrate solubility .
- Catalyst loading : Excess triethylamine (≥2 eq.) can lead to side reactions (e.g., over-acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
